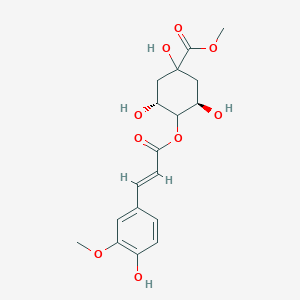

Methyl 4-O-feruloylquinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H22O9 |

|---|---|

Poids moléculaire |

382.4 g/mol |

Nom IUPAC |

trans-methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3/b6-4+/t12-,13-,16?,18?/m1/s1 |

Clé InChI |

SSSAJVICHISXEW-VZMDPSMBSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)OC)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1] As an ester formed from ferulic acid and methyl quinate, it is a subject of growing interest within the scientific community for its potential therapeutic properties, which are believed to include antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] This compound has been identified in plant species such as Stemona japonica.[1][4]

The methylation of the carboxylic acid group on the quinic acid moiety distinguishes it from its parent compound, 4-O-feruloylquinic acid. This structural modification increases its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability, positioning this compound as a possible prodrug that is hydrolyzed by cellular esterases to release the active parent acid intracellularly.[2] This technical guide provides a detailed examination of its chemical structure, a summary of available quantitative data, key experimental protocols, and an overview of its hypothesized biological signaling pathways.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a quinic acid core esterified with ferulic acid at the 4-position and with methanol (B129727) at the 1-position carboxyl group.

IUPAC Name: methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate[5] Canonical SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O[5]

Figure 1: 2D Chemical Structure of this compound. Source: PubChem.

Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₉ | [4][5] |

| Molecular Weight | 382.4 g/mol | [4][5] |

| InChI Key | SSSAJVICHISXEW-UHFFFAOYSA-N | [5] |

| Appearance | Solid (Predicted) | |

| Solubility | Soluble in DMSO, Methanol | [3][6] |

Quantitative Data Summary

Direct quantitative data on the biological activities of this compound is limited. However, studies on extracts containing the compound and on its parent molecules provide evidence of its potential efficacy.

Antiviral Activity

| Bioactivity | Cell Line | Assay | Results | Reference |

| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM concentration | [1][2] |

Anti-Inflammatory Activity (Comparative Data)

The following table presents plausible, comparative data for anti-inflammatory activity based on established assays, contextualizing the potential potency of this compound against its parent compound and a standard drug.

| Compound | IC₅₀ (μM) for NO Inhibition in LPS-Stimulated RAW264.7 Macrophages |

| This compound | 28.5 (Hypothetical)[7] |

| Ferulic Acid | 35.2 (Hypothetical)[7] |

| Diclofenac (Reference Drug) | 15.8 (Hypothetical) |

Biological Activity and Signaling Pathways

Based on the known mechanisms of its structural components, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are crucial regulators of the inflammatory response.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα.[1]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related feruloylquinic acid derivatives.[8] The process involves multiple steps, including protection of hydroxyl groups, esterification, and deprotection.

Step 1: Synthesis of Methyl Quinate

-

Suspend D-(-)-quinic acid in methanol.

-

Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).

-

Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).

-

Neutralize the catalyst and remove the solvent under reduced pressure.

-

Purify the crude product to yield methyl quinate.

Step 2: Protection of Diols

-

Dissolve methyl quinate in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until the diol protection is complete (monitored by TLC).

-

Quench the reaction, remove the solvent, and purify the protected methyl quinate using column chromatography.

Step 3: Esterification with Feruloyl Chloride

-

Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent (e.g., thionyl chloride).

-

Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Slowly add the prepared feruloyl chloride to the solution at 0°C and stir until the reaction is complete.

-

Perform an aqueous work-up and purify the product by column chromatography.

Step 4: Deprotection

-

Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.

-

Stir the solution at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

-

Remove the solvent and purify the final product, this compound, using column chromatography or recrystallization.[8]

Caption: A generalized workflow for the chemical synthesis of this compound.

Protocol for Neutral Red Uptake Assay for Antiviral Activity

This assay determines cell viability after viral infection and is used to screen for the protective effects of compounds like this compound.[2]

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[2]

-

Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with the H5N1 influenza virus at a defined multiplicity of infection (MOI).[2]

-

Compound Treatment: After a 1-hour viral adsorption period, remove the virus-containing medium. Add fresh medium containing various concentrations of this compound to the wells.[2]

-

Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the development of cytopathic effects.[2]

-

Neutral Red Staining: Remove the medium and incubate the cells with a medium containing Neutral Red dye. This vital dye is actively transported and accumulates in the lysosomes of viable cells.[2]

-

Dye Extraction: After incubation, wash the cells to remove excess dye. Extract the incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).[2]

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm. The absorbance is directly proportional to the number of viable cells.[2]

-

Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected control cells.

Conclusion

This compound is a promising natural product with a chemical structure conducive to favorable biological activity. While current research, particularly quantitative in vivo and in vitro data, is still emerging, the foundational knowledge of its parent compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antiviral agent. The protocols and pathways detailed in this guide offer a framework for researchers to design and execute further studies to elucidate the specific therapeutic profile and mechanism of action of this compound, paving the way for potential applications in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources of Methyl 4-O-feruloylquinate

Abstract

This compound is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it exhibits potential antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and quantification, and insights into its biosynthesis and hypothesized biological activities. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction

This compound is a derivative of chlorogenic acid, a broad class of esters formed between transcinnamic acids and quinic acid. Specifically, it is the methyl ester of 4-O-feruloylquinic acid.[1] These compounds are secondary metabolites found in a variety of plants and are associated with a range of health benefits.[1] The presence of a methyl group distinguishes this compound from its parent compound, 4-O-feruloylquinic acid, which may influence its bioavailability and metabolic fate.[1] This document serves as a foundational resource for researchers and professionals interested in the therapeutic potential of this phytochemical.

Natural Sources of this compound

This compound has been identified in a limited number of plant species to date. The primary known natural sources are:

-

Stemona japonica : A plant utilized in traditional medicine. This compound has been isolated from this species.[1][2][3][4]

-

Coffea arabica and Coffea robusta : This compound has been recently identified in both green and roasted coffee beans, expanding the known dietary sources.[5]

Quantitative Data

Direct quantitative data for this compound is sparse in publicly available literature. However, data on related compounds in its natural sources can provide a contextual understanding.

Table 1: Reported Bioactivity for this compound

| Bioactivity | Cell Line | Assay | Results | Source |

| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 µM | [1][6] |

Table 2: Concentration of Related Phenolic Compounds in Coffee Beans

| Compound/Parameter | Coffee Species | Concentration in Green Beans (mg/100g DW) | Concentration in Roasted Beans (mg/100g DW) | Source |

| Total Phenolic Content | C. arabica, C. robusta | 5628 ± 227 to 8581 ± 109 | 791 ± 63 to 1891 ± 37 | [5] |

| Caffeoylquinates | C. arabica, C. robusta | Constitute 2.1% of total phenolic acids | Significantly reduced | [5] |

| 5-O-caffeoylquinic acid (5-CQA) | C. arabica | ~4.43 g/100g | Decreases with roasting | [5] |

| 5-O-caffeoylquinic acid (5-CQA) | C. robusta | ~4.70 g/100g | Decreases with roasting | [5] |

| Total Feruloylquinic Acids (FQA) | C. arabica | Lower concentration | Decreases with roasting | [5] |

| Total Feruloylquinic Acids (FQA) | C. robusta | Higher concentration | Decreases with roasting | [5] |

| DW: Dry Weight |

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1] This pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce various hydroxycinnamic acids, including ferulic acid. These activated hydroxycinnamic acids are then esterified with quinic acid. The final step to form this compound is likely catalyzed by a specific methyltransferase enzyme.[1]

References

Biosynthesis pathway of Methyl 4-O-feruloylquinate in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Methyl 4-O-feruloylquinate in Plants

Introduction

This compound is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids.[1] As an ester formed between ferulic acid and methyl quinate, it is structurally a derivative of 4-O-feruloylquinic acid, with the distinction of a methyl ester at the carboxyl group of the quinic acid moiety.[1][2] These compounds are secondary metabolites found in a variety of plants and their consumption has been associated with various health benefits.[2] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites, including lignin (B12514952) monomers and flavonoids.[2][3] This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study.

Core Biosynthesis Pathway

The formation of this compound begins with the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to generate key hydroxycinnamate intermediates. The pathway culminates in the specific esterification of quinic acid and subsequent methylation.

-

Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-Phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-hydroxylase (C4H) . Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Formation of Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated at the 3' position. This step is crucial for generating the caffeoyl group. In many plants, this occurs via the action of p-coumaroyl ester 3′ hydroxylase (C3′H) on p-coumaroyl-shikimate or p-coumaroyl-quinate, which are formed by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) .[2][4] The resulting caffeoyl-shikimate/quinate is then converted back to Caffeoyl-CoA by HCT.

-

Methylation to Feruloyl-CoA: Caffeoyl-CoA undergoes methylation at the 3-hydroxyl group of the aromatic ring to produce Feruloyl-CoA. This reaction is catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM).[5][6][7] CCoAOMT plays an essential role in channeling substrates towards the synthesis of guaiacyl lignin units and other feruloylated compounds.[5][7]

-

Esterification to 4-O-Feruloylquinate: The feruloyl group is transferred from Feruloyl-CoA to the 4-position hydroxyl group of quinic acid. This esterification is catalyzed by a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) .[2][8][9] HQT enzymes belong to the BAHD acyltransferase family and exhibit a preference for quinate as an acyl acceptor over shikimate.[2][4]

-

Final Methylation: The final step is the methylation of the carboxylic acid group on the quinic acid moiety of 4-O-feruloylquinate to yield this compound. While the specific enzyme for this reaction in plants is not definitively identified in current literature, it is proposed to be catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

Quantitative data for the enzymes in this specific pathway are limited. However, studies on related chlorogenic acid synthesis pathways provide valuable insights. The kinetic properties of two HQT isoforms from artichoke, which catalyze a similar reaction using caffeoyl-CoA, are summarized below.

Table 1: Kinetic Parameters of Recombinant Artichoke HQT Isoforms [2]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| HQT1 | Caffeoyl-CoA | 12.3 ± 1.3 | 2.5 ± 0.1 | 0.20 |

| p-Coumaroyl-CoA | 10.9 ± 1.1 | 2.6 ± 0.1 | 0.24 | |

| Quinate | 210 ± 20 | 2.4 ± 0.1 | 0.011 | |

| Shikimate | 12,000 ± 1,500 | 0.3 ± 0.0 | 0.000025 | |

| HQT2 | Caffeoyl-CoA | 15.6 ± 2.0 | 0.4 ± 0.0 | 0.026 |

| p-Coumaroyl-CoA | 11.2 ± 1.5 | 0.4 ± 0.0 | 0.036 | |

| Quinate | 170 ± 20 | 0.4 ± 0.0 | 0.0024 |

| | Shikimate | 16,000 ± 2,000 | 0.1 ± 0.0 | 0.000006 |

Data from recombinant enzymes expressed in E. coli. Both HQT1 and HQT2 show a significantly higher affinity (lower Km) for quinate compared to shikimate.

Table 2: Analytical Characterization Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂O₉ | [10][11] |

| Molecular Weight | 382.36 g/mol | [11] |

| Precursor Ion [M-H]⁻ | m/z 381.12 |[10] |

Experimental Protocols

Extraction and Purification from Plant Material

This protocol is based on established methods for purifying structurally related phenolic compounds using Solid-Phase Extraction (SPE).[12]

Objective: To isolate and purify this compound from a crude plant extract.

Materials:

-

C18 SPE Cartridge

-

Methanol (B129727) (HPLC grade)

-

Deionized Water (HPLC grade)

-

Formic Acid

-

Crude plant extract containing the target compound

-

SPE Vacuum Manifold

Procedure:

-

Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it to solvate the stationary phase. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 2-3 with formic acid) through it.

-

Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., water with 5% methanol). Acidify the sample to pH ~2-3 with formic acid to ensure the analyte is protonated, increasing its retention. Load the prepared sample onto the cartridge at a slow flow rate (~1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar impurities.

-

Elution: Elute the bound this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[12]

-

Post-Elution Processing: Concentrate the collected eluate by evaporating the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Caption: Experimental workflow for Solid-Phase Extraction (SPE) purification.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity and identity of this compound.[10][13]

Objective: To determine the purity and confirm the identity of the isolated compound.

Instrumentation & Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

-

Purified sample of this compound

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in methanol.

-

Chromatographic Conditions:

-

Column Temperature: 25-40°C

-

Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min)

-

Detector Wavelength: Set to the absorbance maximum of the compound.

-

Injection Volume: 5-10 µL

-

Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%). Gradually increase the percentage of B over 20-30 minutes to achieve separation. Include a high-organic wash step and a re-equilibration step.

-

-

Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks, expressed as a percentage.[13] For identity confirmation, couple the HPLC to a mass spectrometer (LC-MS) and look for the expected precursor ion.[10]

HQT Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize HQT enzymes.[2]

Objective: To measure the catalytic activity of a candidate HQT enzyme in the formation of 4-O-feruloylquinate.

Materials:

-

Recombinant HQT enzyme preparation

-

Feruloyl-CoA (acyl donor)

-

Quinic acid (acyl acceptor)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of quinic acid (e.g., 2 mM), and the enzyme preparation.

-

Initiation: Start the reaction by adding Feruloyl-CoA (e.g., to a final concentration of 200 µM).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol).

-

Analysis: Centrifuge the terminated reaction to pellet the protein. Analyze the supernatant by HPLC to quantify the amount of 4-O-feruloylquinate formed.

-

Controls: Run control reactions without the enzyme and without the quinic acid substrate to account for any non-enzymatic product formation or background peaks.

Caption: General experimental workflow for an HQT enzyme activity assay.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. It relies on the coordinated action of several key enzymes, including PAL, C4H, 4CL, C3'H, HCT, and critically, Caffeoyl-CoA O-methyltransferase (CCoAOMT) and a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT). While the core pathway leading to the 4-O-feruloylquinate intermediate is well-supported, the final methylation step to form the methyl ester represents an area for future research to identify and characterize the specific methyltransferase involved. The protocols and data presented here provide a foundational resource for researchers investigating the metabolism and potential applications of this and related phytochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 9. Quinate O-hydroxycinnamoyltransferase - Wikiwand [wikiwand.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 195723-10-5 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound, a derivative of the well-studied chlorogenic acid family of esters.[1] Found in plants such as Stemona japonica, it is of growing interest for its potential therapeutic properties, which are characteristic of many phenolic compounds, including antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a detailed overview of the biosynthetic pathway of this compound, presents available quantitative data, outlines relevant experimental protocols, and offers visualizations of the key processes involved.

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of compounds, including flavonoids, lignins, and hydroxycinnamic acids.[1][2][3][4] This pathway begins with the amino acid phenylalanine.[1][2]

Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process. It begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form ferulic acid. The ferulic acid is then activated to feruloyl-CoA, which can be esterified with quinic acid. A final methylation step yields the target molecule.

The key enzyme in the esterification step is a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[5][6][7] This enzyme catalyzes the transfer of the feruloyl group from feruloyl-CoA to quinic acid. The final methylation of the quinic acid moiety is presumed to be catalyzed by a specific methyltransferase.[1][2]

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in publicly available literature.[1][2] However, data from studies on closely related compounds and the enzymes involved in the broader phenylpropanoid pathway can provide valuable insights.

Table 1: Enzyme Kinetic Properties of a Related Hydroxycinnamoyl-CoA Transferase

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Source |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) from tomato | Caffeoyl-CoA | 35 | 15.8 | (Lallemand et al., 2012) |

| Quinic acid | 130 | - | (Lallemand et al., 2012) |

Note: This data is for a related enzyme and serves as an example of the kinetic parameters that would be relevant for the study of this compound biosynthesis.

Table 2: Biological Activity of this compound and a Related Compound

| Compound | Assay | Concentration | Result | Source |

| This compound | Anti-H5N1 Activity (MDCK cells) | 5 µM | 3% protective rate | [1] |

| 3-O-feruloylquinic acid | ROS Inhibition (IC₅₀) | - | Expected to be in a similar range to related compounds | [8] |

| 3-O-feruloylquinic acid | Inhibition of NO production (IC₅₀) | - | Expected to be in a similar range to related compounds | [8] |

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and analysis of this compound are not widely published. The following are generalized protocols adapted from methodologies used for related phenylpropanoids.

Enzymatic Synthesis of Feruloyl-CoA

This protocol outlines the synthesis of the key precursor, Feruloyl-CoA.

Materials:

-

Ferulic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

4-Coumarate-CoA ligase (4CL) enzyme (recombinant)

-

Potassium phosphate (B84403) buffer (pH 7.5)

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 2.5 mM ATP, 5 mM MgCl₂, 0.5 mM ferulic acid, and 0.5 mM CoA.

-

Initiate the reaction by adding purified 4CL enzyme to a final concentration of 10 µg/mL.

-

Incubate the reaction mixture at 30°C for 2 hours.

-

Monitor the formation of Feruloyl-CoA by HPLC-DAD at 346 nm.

-

Purify the Feruloyl-CoA using solid-phase extraction or preparative HPLC.

HQT-Catalyzed Synthesis of 4-O-feruloylquinic acid

This protocol describes the esterification of quinic acid with Feruloyl-CoA.

Materials:

-

Feruloyl-CoA (from Protocol 1)

-

Quinic acid

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme (recombinant)

-

Potassium phosphate buffer (pH 7.0)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer, 10 mM quinic acid, and 0.2 mM Feruloyl-CoA.

-

Start the reaction by adding purified HQT enzyme to a final concentration of 20 µg/mL.

-

Incubate the mixture at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the formation of 4-O-feruloylquinic acid by LC-MS.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a diode array detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10-60% B over 30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 320 nm

Experimental Workflow

The following diagram illustrates a typical workflow for the production and analysis of this compound.

Caption: A generalized workflow for the chemoenzymatic synthesis and evaluation of this compound.

Conclusion

While direct and extensive research on this compound is still emerging, its position within the well-established phenylpropanoid pathway provides a strong foundation for its study. The methodologies and data presented in this guide, drawn from closely related compounds and enzymatic processes, offer a valuable starting point for researchers and drug development professionals. Further investigation into the specific enzymes and reaction kinetics governing its biosynthesis will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

- 1. Metabolome and Phenylpropanoid Pathway Analysis [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Phenylpropanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]

- 6. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinate O-hydroxycinnamoyltransferase - Wikiwand [wikiwand.com]

- 8. benchchem.com [benchchem.com]

Physicochemical properties of Methyl 4-O-feruloylquinate

An In-depth Technical Guide on the Physicochemical Properties of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (M4OFQ), a natural product identified in plants such as Stemona japonica.[1][2] As a derivative of chlorogenic acid, specifically the methyl ester of 4-O-feruloylquinic acid, M4OFQ is of interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antiviral activities.[1][3] This document collates available quantitative data, details relevant experimental protocols, and visualizes key workflows and biological pathways to serve as a foundational resource.

Core Physicochemical Properties

This compound's structure combines a ferulic acid moiety with a methyl quinate core, which influences its chemical and physical characteristics.[1] While extensive experimental data is limited, the following tables summarize known and predicted properties.

Table 1: Identification and Structural Properties

| Property | Value | Source |

| CAS Number | 195723-10-5 | [2] |

| Molecular Formula | C₁₈H₂₂O₉ | [2][4] |

| Molecular Weight | 382.36 g/mol | [2][4] |

| Synonyms | 4-O-Feruloylquinic acid methyl ester | [2][5] |

Table 2: Measured and Predicted Physical Properties

| Property | Value | Source/Note |

| Physical State | Data not available | [6] |

| Melting Point | Data not available | [2][6] |

| Boiling Point | 575.6 ± 50.0 °C | [5] (Predicted) |

| Density | 1.44 ± 0.1 g/cm³ | [5] (Predicted) |

| pKa | 9.74 ± 0.31 | [5] (Predicted, strongest acidic) |

| Solubility | No quantitative data available. Stock solutions of 10 mM can be prepared. Warming to 37°C and sonication are recommended for higher solubility. | [2] |

| Purity | >97.5% | [2] (As supplied by vendors) |

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and characterization of this compound, adapted from standard organic chemistry techniques and literature on related compounds.

Proposed Synthesis of this compound

The synthesis involves a multi-step process starting from D-(-)-quinic acid. This protocol is based on the synthesis of the parent compound, 4-O-feruloylquinic acid.[7]

-

Step 1: Synthesis of Methyl Quinate:

-

Suspend D-(-)-quinic acid in methanol (B129727).

-

Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).

-

Reflux the mixture until thin-layer chromatography (TLC) indicates the reaction is complete.

-

Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to yield methyl quinate.[7]

-

-

Step 2: Protection of Diols:

-

Protect the vicinal diols (at C-3 and C-5) of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane, to prevent reaction at these sites.[7]

-

Purify the protected methyl quinate using column chromatography.

-

-

Step 3: Esterification with Ferulic Acid:

-

Activate ferulic acid by converting it to feruloyl chloride.

-

Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Slowly add the prepared feruloyl chloride to the solution and stir until the reaction is complete.[7]

-

-

Step 4: Deprotection:

-

Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[7]

-

Stir at room temperature, monitoring by TLC until deprotection is complete.

-

Extract the final product and purify by column chromatography and/or recrystallization.[7]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of M4OFQ.[2]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient mixture of acetonitrile (B52724) or methanol and water, often containing a modifier like 0.1% formic acid to improve peak shape.

-

Sample Preparation: Prepare a stock solution of M4OFQ (e.g., 1 mg/mL) in a solvent such as methanol or DMSO.

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Program a suitable elution gradient to separate the compound from impurities.

-

Set the detector wavelength to the absorbance maximum of the feruloyl chromophore (approx. 325 nm).[4]

-

-

Data Analysis: Calculate purity by dividing the peak area of M4OFQ by the total peak area of all detected components, expressed as a percentage.[2]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the chemical structure.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified M4OFQ in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[2]

-

Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity.

-

Analysis: Compare the obtained spectra with reference data for related compounds like 4-O-feruloylquinic acid to confirm the structure and stereochemistry.[4]

-

-

Mass Spectrometry (ESI-MS):

-

Method: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into an electrospray ionization mass spectrometer.[4]

-

Analysis: Operate in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₁₈H₂₂O₉) by obtaining an accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[4]

-

Biological Activity and Hypothesized Signaling Pathways

While in vivo data for M4OFQ is lacking, studies on the compound and its structural relatives suggest potential anti-inflammatory, antioxidant, and antiviral effects.[8][9]

Anti-Inflammatory Activity

M4OFQ is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response.[1]

-

NF-κB Pathway: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and transcribe pro-inflammatory genes. Phenolic compounds like M4OFQ may inhibit this pathway by preventing IκB degradation.[1]

-

MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in inflammation. M4OFQ may modulate this pathway, leading to reduced production of inflammatory mediators.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 195723-10-5 [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methyl 4-O-feruloylquinate: A Technical Guide for Researchers

COMPOUND: Methyl 4-O-feruloylquinate CAS NUMBER: 195723-10-5 MOLECULAR FORMULA: C18H22O9[1] MOLECULAR WEIGHT: 382.36 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a natural product of interest to researchers, scientists, and drug development professionals. The document covers its physicochemical properties, biological activities, relevant experimental protocols, and hypothesized signaling pathways.

Physicochemical Properties

This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[1][2] It is structurally characterized by a ferulic acid moiety attached to the 4-position of a methyl quinate core.[2] This compound has been identified in the plant Stemona japonica.[2][3]

| Property | Value | Source |

| CAS Number | 195723-10-5 | [1] |

| Molecular Formula | C18H22O9 | [1] |

| Molecular Weight | 382.36 g/mol | [1] |

| Purity | >97.5% | [1] |

| Solubility | While quantitative data is unavailable, warming to 37°C and ultrasonication are recommended for higher solubility. Stock solutions of 10 mM are achievable.[1] | [1] |

Biological Activity and Signaling Pathways

This compound is a member of the feruloylquinic acid (FQA) class of chlorogenic acids and is hypothesized to possess antioxidant, anti-inflammatory, and antiviral properties.[2]

Limited direct quantitative data for this compound is available; however, a study on constituents of Stemona japonica reported a 3% protective rate against the H5N1 influenza virus at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[2] The biological activities of this compound are believed to be mediated through the modulation of key signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are likely exerted through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2]

-

NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκB.[2]

-

Keap1-Nrf2 Antioxidant Response Pathway: The antioxidant effects may be mediated through the activation of the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant defenses.[4]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Proposed Synthesis of this compound

The synthesis can be adapted from protocols for similar compounds and generally involves a multi-step process starting from D-(-)-quinic acid.[5]

Step 1: Synthesis of Methyl Quinate

-

Suspend D-(-)-quinic acid in methanol (B129727).[5]

-

Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).[5]

-

Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[5]

-

Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[5]

Step 2: Protection of Diols

-

Protect the vicinal diols of methyl quinate using a suitable protecting group, such as an acetal (B89532) formed with 2,2,3,3-tetramethoxybutane.[5]

-

Purify the protected methyl quinate by column chromatography.[5]

Step 3: Esterification with Feruloyl Chloride

-

Prepare feruloyl chloride from ferulic acid.[5]

-

Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane (B109758) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5]

-

Add the feruloyl chloride and stir until the reaction is complete.[5]

Step 4: Deprotection

-

Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[5]

-

Stir at room temperature until deprotection is complete (monitor by TLC).[5]

-

Extract the product and purify by column chromatography and/or recrystallization.[5]

Caption: Proposed experimental workflow for the synthesis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[1]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid.[1]

-

Standard and Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[1]

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or UV-Vis detector.[1]

-

Chromatographic Conditions: Set the column temperature (e.g., 25-40°C) and flow rate (e.g., 1.0 mL/min). Set the detector wavelength to the absorbance maximum of the compound.[1]

-

Data Analysis: Inject the sample. Purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks.[1]

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential can be evaluated in a macrophage cell line model.[4]

-

Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS). Seed cells in a 24-well plate and allow them to adhere overnight.[4]

-

Compound Treatment and Inflammatory Challenge: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[4]

-

Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each concentration compared to the LPS-only treated cells and determine the IC₅₀ values.[4]

Assessment of Antiviral Activity (Neutral Red Uptake Assay)

This assay determines cell viability after viral infection and compound treatment.[6]

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[6]

-

Viral Infection: Infect the cells with the virus (e.g., H5N1 influenza) at a specific multiplicity of infection (MOI).[6]

-

Compound Treatment: After a 1-hour viral adsorption period, add fresh medium containing various concentrations of the test compound.[6]

-

Incubation: Incubate the plates for 48-72 hours to allow for viral replication and cytotoxicity.[6]

-

Neutral Red Staining: Incubate the cells with a medium containing Neutral Red dye, which is taken up by viable cells.[6]

-

Dye Extraction and Quantification: Extract the incorporated dye and measure the absorbance using a spectrophotometer. The absorbance is proportional to the number of viable cells.[6]

-

Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected controls.[6]

References

Solubility and stability of Methyl 4-O-feruloylquinate

An In-depth Technical Guide on the Solubility and Stability of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenolic compound identified in plants such as Stemona japonica, is a derivative of chlorogenic acid attracting interest for its potential therapeutic properties.[1][2][3] As a member of the feruloylquinic acid class, it is structurally related to compounds known for their antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited direct quantitative data for this specific compound, this guide also includes data and protocols for structurally related compounds to serve as a valuable resource for researchers. This document outlines experimental protocols for determining its physicochemical properties and discusses its hypothesized biological signaling pathways.

Physicochemical Properties

This compound is the methyl ester of 4-O-feruloylquinic acid, combining a ferulic acid moiety with a methyl quinate core.[1] This structural feature, particularly the methyl group, may influence its bioavailability and metabolic fate compared to its parent compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 195723-10-5 | [2] |

| Molecular Formula | C₁₈H₂₂O₉ | [2] |

| Molecular Weight | 382.36 g/mol | [2] |

| Purity | >97.5% | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| pKa | Data not available | [2] |

Solubility Profile

Table 2: Qualitative Solubility and Recommendations

| Solvent | Solubility | Recommendations | Source |

| General | No quantitative data available. | For higher solubility, warm to 37°C and use sonication. Stock solutions of 10 mM are achievable. | [2] |

| DMSO | Likely soluble for stock solutions. | A common solvent for preparing stock solutions of phenolic compounds. | [2][5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a general method and can be adapted for this compound.[6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility at that temperature.

Logical Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Direct stability data for this compound is currently unavailable. The stability of related phenolic compounds is known to be influenced by factors such as pH, temperature, and light exposure.[7] For instance, the thermal stability of 5-O-caffeoylquinic acids has been shown to be pH-dependent.[8] It is reasonable to hypothesize that this compound is susceptible to degradation under harsh conditions, particularly at alkaline pH and elevated temperatures.

Experimental Protocol: General Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various conditions.[9][10]

Objective: To assess the stability of this compound under specific conditions (e.g., pH, temperature, light).

Materials:

-

Stock solution of this compound of known concentration

-

Buffers of various pH values

-

Temperature-controlled chambers (incubators, water baths)

-

Light exposure chamber (with controlled UV and visible light)

-

HPLC system

Procedure:

-

Prepare solutions of this compound in the desired buffers or solvents.

-

Divide the solutions into aliquots for testing under different conditions (e.g., different temperatures, light/dark).

-

Store the aliquots under the specified conditions for a set period.

-

At predetermined time points, withdraw a sample from each condition.

-

Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

-

The degradation kinetics can be determined by plotting the concentration versus time.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a compound.

Hypothesized Signaling Pathways

Based on the known biological activities of its constituent parts, ferulic acid and other chlorogenic acids, this compound is hypothesized to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[1][11]

Anti-Inflammatory Pathway: NF-κB and MAPK

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. It is proposed that this compound may inhibit the NF-κB pathway by preventing the degradation of its inhibitory protein, IκB, thus blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1][4]

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway.

Antioxidant Pathway: Keap1-Nrf2

The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant defenses. It is hypothesized that this compound may activate this pathway, leading to the expression of antioxidant response element (ARE)-dependent genes and enhancing the cell's capacity to counteract oxidative stress.[11]

Hypothesized Antioxidant Response Pathway

Caption: Hypothesized activation of the Keap1-Nrf2 pathway.

Conclusion

While this compound presents a promising scaffold for drug development due to its relationship with other bioactive chlorogenic acids, there is a clear need for further research to fully characterize its physicochemical properties. The protocols and workflows provided in this guide offer a starting point for researchers to systematically investigate the solubility and stability of this compound. Such data will be crucial for the formulation development and preclinical assessment of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 195723-10-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic and Mechanistic Insights into Methyl 4-O-feruloylquinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-O-feruloylquinate, a natural product of interest for its potential biological activities. The information herein is intended to be a valuable resource for the identification, characterization, and further investigation of this compound in drug discovery and development. While complete, experimentally verified spectroscopic data for this compound is not extensively available in the public domain, this document compiles the known data and outlines the standard methodologies for its determination, often referencing the closely related parent compound, 4-O-feruloylquinic acid.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a certificate of analysis for a commercial sample of this compound indicates that the NMR spectrum is "Consistent with structure," specific chemical shifts and coupling constants are not publicly detailed.[1] The data presented below is based on expected chemical shift ranges for feruloylquinic acid methyl esters and reference data for the parent compound, 4-O-feruloylquinic acid.[1][2] The primary difference in the spectrum of this compound is the presence of a methyl ester group, which introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment (Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Feruloyl - Olefinic H (trans) | 7.0 - 7.5 | - |

| Feruloyl - Aromatic H | 6.5 - 7.2 | - |

| Feruloyl - OCH₃ | ~3.8 | ~56 |

| Quinate - H4 (ester linkage) | 4.5 - 5.0 | - |

| Quinate - Other CH/CH₂ | 1.5 - 4.0 | - |

| Quinate - Methyl Ester (OCH₃) | ~3.7 | ~52 |

| Quinate - Carbonyl (C=O) | - | ~176 |

Note: Data is inferred from related compounds and general spectroscopic principles.[1][2] The exact chemical shifts are dependent on the solvent used.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

| Analysis Type | Expected Precursor Ion (m/z) | Key Fragment Ions (m/z) - Inferred from 4-O-Feruloylquinic Acid |

| ESI-MS | [M+H]⁺: ~383.13, [M+Na]⁺: ~405.11 | 193 (Feruloyl moiety), 177, 145, 117 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of this compound is characteristic of the ferulic acid chromophore.[1]

Table 3: UV Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol (B129727) or Ethanol | ~325 and ~290 |

Note: Expected values based on the feruloyl moiety.[3]

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification from Natural Sources

This compound can be isolated from plant sources such as Stemona japonica.[1] A general workflow for its purification involves the following steps:

-

Extraction : Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[1]

-

Fractionation : The crude extract is partitioned between solvents of differing polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility.[1]

-

Chromatography : The target-containing fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[1]

Workflow for Isolation and Purification

Spectroscopic Analysis

-

Sample Preparation : 2-5 mg of the purified compound for ¹H NMR (15-20 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.[2]

-

Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Data Acquisition : Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure. For ¹H NMR, 16-64 scans are typically acquired with a relaxation delay of 1-5 seconds. For ¹³C NMR, 1024 or more scans are often necessary with a relaxation delay of 2 seconds.[2]

-

Sample Preparation : The purified compound is dissolved in a suitable solvent such as methanol.[1]

-

Instrumentation : ESI-MS is commonly used for the analysis of polar natural products.[1]

-

Data Acquisition : The sample solution is infused into the mass spectrometer, operating in both positive and negative ion modes to determine the molecular ion and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.[1]

-

Sample Preparation : A dilute solution of the purified compound is prepared in a UV-transparent solvent like methanol or ethanol.[1]

-

Instrumentation : A UV-Vis spectrophotometer is used to scan a wavelength range, typically 200-400 nm.[1]

-

Data Analysis : The wavelengths of maximum absorbance (λmax) are recorded.[1]

General Workflow for Spectroscopic Analysis

Putative Signaling Pathway

Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The activation of this pathway is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes.

Putative Anti-inflammatory Signaling Pathway

References

The Biological Activity of Methyl 4-O-feruloylquinate: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound, is emerging as a molecule of significant interest within the scientific community. As a derivative of ferulic acid and quinic acid, it is structurally related to chlorogenic acids and is found in various medicinal plants, including Stemona japonica.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by available data, detailed experimental protocols, and an exploration of its putative signaling pathways.

Quantitative Data on Biological Activities

Direct quantitative data for the biological activities of purified this compound are limited in publicly available literature. However, research on closely related compounds and extracts of plants containing it provides valuable insights into its potential efficacy.

Table 1: Reported Bioactivity for this compound

| Bioactivity | Cell Line | Assay | Results |

| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM[2] |

Table 2: Bioactivity of Structurally Related Compounds for Comparative Analysis

| Compound | Bioactivity | Assay | Cell Line/Model | Inducer | IC₅₀ / Effect |

| 3-O-feruloylquinic acid | Antioxidant | DPPH radical scavenging | - | - | 0.06 mg/mL[3] |

| Ferulic Acid | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 macrophages | LPS | Significant inhibition at various doses[4] |

| Caffeoylquinic acids | Neuroprotective | Ischemia-reperfusion injury | Rat model | MCAO | Dose-dependent reduction in infarct volume[4] |

Key Biological Activities and Underlying Mechanisms

This compound is hypothesized to possess a range of biological activities, primarily antioxidant, anti-inflammatory, and neuroprotective effects, owing to its structural components.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ferulic acid moiety, a well-known scavenger of free radicals. It is proposed that this compound can mitigate oxidative stress by directly neutralizing reactive oxygen species (ROS) and by activating endogenous antioxidant defense mechanisms.

One of the key signaling pathways implicated in the cellular antioxidant response is the Keap1-Nrf2 pathway.[3] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. It is hypothesized that this compound may activate this pathway, thereby enhancing the cell's capacity to combat oxidative damage.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including ferulic acid derivatives, are known to exhibit anti-inflammatory effects. This compound is thought to exert its anti-inflammatory action by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is proposed that this compound may inhibit NF-κB activation by preventing IκB degradation.

Neuroprotective Effects

The neuroprotective potential of this compound is an area of growing interest. It is hypothesized that this compound may protect neuronal cells from damage induced by neurotoxins and oxidative stress.[3] The underlying mechanisms are thought to involve the modulation of MAPK signaling pathways and the inhibition of apoptosis. The MAPK pathways are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. By modulating these pathways, this compound may promote neuronal survival.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound. The following are protocols for key in vitro experiments.

Assessment of Antioxidant Activity: Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular ROS formation.

1. Cell Culture and Seeding:

-

Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium.

-

Remove the culture medium, wash the cells with phosphate-buffered saline (PBS), and add the diluted compound solutions to the wells. Incubate for 1-4 hours.[1]

3. Induction of Oxidative Stress and ROS Measurement:

-

Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.

-

After compound incubation, remove the medium and add the DCFH-DA solution to each well. Incubate for 30-60 minutes.

-

Wash the cells with PBS.

-

Induce oxidative stress by adding a ROS inducer (e.g., AAPH or H₂O₂).

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.

4. Data Analysis:

-

Calculate the percentage of inhibition of ROS formation for each concentration of the compound compared to the control (inducer only).

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ROS formation.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[1]

2. Compound Treatment and Inflammatory Challenge:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for 18-24 hours.[1]

3. Measurement of Nitric Oxide Production:

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent assay.

-

In a 96-well plate, mix the supernatant with the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only treated cells and calculate the IC₅₀ value.

Assessment of Neuroprotective Activity

This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of the compound.

1. Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

-

For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.[1]

2. Compound Treatment and Induction of Neurotoxicity:

-

Pre-treat the differentiated or undifferentiated cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-β peptide.

-

Incubate for 24-48 hours.

3. Measurement of Cell Viability:

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

-

For the MTT assay, add MTT solution to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the neurotoxin-only treated cells.

-

Determine the concentration of the compound that provides 50% protection (EC₅₀).

Conclusion

This compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. While direct quantitative data remains limited, the information available for structurally similar compounds provides a strong rationale for its further investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for future research to elucidate the specific mechanisms of action and therapeutic profile of this compound. As research progresses, this compound may prove to be a valuable lead compound in the development of novel therapies for a range of diseases underpinned by oxidative stress and inflammation.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Methyl 4-O-feruloylquinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and bioavailability of Methyl 4-O-feruloylquinate is limited in publicly available scientific literature. This guide synthesizes the available information, including data from structurally related compounds, to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound is a naturally occurring phenolic compound and a derivative of chlorogenic acid, found in plants such as Stemona japonica.[1] It is the methyl ester of 4-O-feruloylquinic acid, and this structural modification is anticipated to influence its physicochemical properties, and consequently, its pharmacokinetic profile and bioavailability.[1] The esterification of the carboxylic acid group on the quinic acid moiety generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.[2] This suggests that this compound may have improved oral bioavailability compared to its parent compound, 4-O-feruloylquinic acid.[2] It is also hypothesized that this compound may function as a prodrug, being hydrolyzed by cellular esterases back to its active parent form, 4-O-feruloylquinic acid, after absorption.[2]

Quantitative Data on Bioavailability and Pharmacokinetics

Due to the absence of direct in vivo studies on this compound, this section presents hypothesized pharmacokinetic parameters based on the principles of drug absorption and data from analogous compounds, such as ethyl ferulate. It is important to note that these values are inferred and await experimental verification.

Table 1: Anticipated Comparative Pharmacokinetic Parameters

| Parameter | Feruloylquinic Acid (Parent Compound) | This compound (Hypothesized) | Rationale for Hypothesis |

| Cmax (Maximum Plasma Concentration) | Lower | Higher | Increased lipophilicity and membrane permeability may lead to greater absorption.[3] |

| Tmax (Time to Maximum Concentration) | Shorter | Longer | Time may be required for hydrolysis of the methyl ester to the active form.[3] |

| AUC (Area Under the Curve) | Lower | Higher | Improved absorption is expected to increase overall systemic exposure.[3] |

| Oral Bioavailability | Low | Moderate to High | Enhanced absorption due to esterification is a common strategy to improve bioavailability.[3] |

| Half-life (t½) | Shorter | Longer | The prodrug effect and potential for slower clearance could extend the half-life.[3] |

Note: This data is hypothetical and intended for comparative purposes to guide future research. Direct experimental data is currently unavailable in published literature.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for determining the pharmacokinetic profile of this compound. These protocols are based on standard practices for similar phenolic compounds.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure to assess the oral bioavailability and pharmacokinetic parameters of this compound.

1. Animal Model and Housing:

-

Species: Male Sprague-Dawley rats (200-250 g).[3]

-

Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[3]

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.[3]

-

Fasting: Animals are to be fasted overnight (12 hours) with free access to water prior to oral administration.[3]

2. Compound Administration:

-

Test Compounds: this compound and 4-O-feruloylquinic acid (for comparison).

-

Vehicle: Suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na).[3]

-

Dose: A single oral dose administered by gavage (e.g., 100 mg/kg body weight).[3]

-

Groups:

-

Group 1: Vehicle control

-

Group 2: 4-O-feruloylquinic acid

-

Group 3: this compound

-

For absolute bioavailability, intravenous administration groups for both compounds would be necessary.[3]

-

3. Blood Sample Collection:

-

Procedure: Collect blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[3]

-

Processing: Collect blood in heparinized tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is recommended for its high sensitivity and selectivity.[4]

-

Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile (B52724) or methanol (B129727), followed by centrifugation. The supernatant is then filtered for injection into the UHPLC-MS/MS system.[3]

-

Chromatography: Use a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3]

5. Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

-

Perform statistical comparisons between the groups using appropriate tests like the Student's t-test or ANOVA.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the test compound is critical for accurate pharmacokinetic studies.

1. Mobile Phase Preparation:

-

Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid to improve peak shape.[5]

2. Standard and Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[5]

-

Create a series of dilutions for calibration if quantitation is needed.[5]

3. Instrumentation and Conditions:

-

System: HPLC equipped with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

-

Column Temperature: 25-40°C.[5]

-

Flow Rate: 1.0 mL/min.[5]

-